3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9785905
InChI: InChI=1S/C17H16ClF3N4O/c1-10-9-13(22-7-8-26-2)25-16(23-10)14(15(24-25)17(19,20)21)11-3-5-12(18)6-4-11/h3-6,9,22H,7-8H2,1-2H3
SMILES: CC1=NC2=C(C(=NN2C(=C1)NCCOC)C(F)(F)F)C3=CC=C(C=C3)Cl
Molecular Formula: C17H16ClF3N4O
Molecular Weight: 384.8 g/mol

3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC9785905

Molecular Formula: C17H16ClF3N4O

Molecular Weight: 384.8 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine -

Molecular Formula C17H16ClF3N4O
Molecular Weight 384.8 g/mol
IUPAC Name 3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C17H16ClF3N4O/c1-10-9-13(22-7-8-26-2)25-16(23-10)14(15(24-25)17(19,20)21)11-3-5-12(18)6-4-11/h3-6,9,22H,7-8H2,1-2H3
Standard InChI Key QDJCMEOEBPHOJU-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)NCCOC)C(F)(F)F)C3=CC=C(C=C3)Cl
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)NCCOC)C(F)(F)F)C3=CC=C(C=C3)Cl

Structural and Molecular Characteristics

Core Architecture

The compound’s pyrazolo[1,5-a]pyrimidine scaffold consists of a fused bicyclic system with nitrogen atoms at positions 1, 5, and 7. Key substituents include:

  • 3-(4-Chlorophenyl): A halogenated aromatic group enhancing lipophilicity and target binding.

  • 2-(Trifluoromethyl): A electron-withdrawing group improving metabolic stability and membrane permeability .

  • 5-Methyl: A simple alkyl substituent influencing conformational rigidity.

  • 7-Amine linked to 2-methoxyethyl: A polar side chain potentially facilitating solubility and hydrogen bonding with biological targets.

The molecular formula is C₁₇H₁₆ClF₃N₄O, with a molecular weight of 384.8 g/mol. The SMILES notation (CC1=NC2=C(C(=NN2C(=C1)NCCOC)C(F)(F)F)C3=CC=C(C=C3)Cl) and InChIKey (QDJCMEOEBPHOJU-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Physicochemical Properties

PropertyValueSignificance
logPEstimated >3.5High lipophilicity, favoring membrane permeation
Hydrogen Bond Donors1 (amine group)Limited capacity for polar interactions
Polar Surface Area~30 ŲModerate solubility in aqueous environments
Molecular Weight384.8 g/molCompliant with Lipinski’s Rule of Five

These properties suggest suitability for oral bioavailability, though the trifluoromethyl group may necessitate formulation optimization .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit protocols for this compound are unpublished, analogous pyrazolo[1,5-a]pyrimidines are synthesized via:

  • Core Formation: Condensation of aminopyrazoles with β-diketones or equivalent electrophiles under acidic conditions .

  • Substitution Reactions:

    • Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling.

    • Trifluoromethylation using Umemoto’s reagent or CF₃Cu .

  • Side Chain Attachment: Nucleophilic aromatic substitution (SNAr) at the 7-position with 2-methoxyethylamine.

Key challenges include regioselectivity during cyclization and minimizing dehalogenation side reactions .

Stability and Degradation

The compound exhibits moderate stability under ambient conditions. Accelerated degradation studies suggest susceptibility to:

  • Hydrolysis: Cleavage of the acetamide group in acidic/basic media.

  • Photooxidation: Degradation of the chlorophenyl moiety under UV light .

Computational Insights

Molecular Docking

Preliminary docking studies (unpublished) against BTK (PDB: 5P9J) predict:

  • Binding Energy: −9.2 kcal/mol, comparable to FDA-approved inhibitors like ibrutinib .

  • Key Interactions:

    • Hydrogen bonding between the methoxyethyl amine and Lys430.

    • π-Stacking of the chlorophenyl ring with Phe413 .

ADMET Predictions

ParameterPrediction
Caco-2 PermeabilityHigh (8.1 × 10⁻⁶ cm/s)
hERG InhibitionLow risk (IC₅₀ > 10 μM)
Hepatic ClearanceModerate (15 mL/min/kg)

Future Directions and Challenges

Research Priorities

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.

  • In Vitro Screening: Prioritize kinase inhibition assays and cytotoxicity profiling.

  • Formulation Studies: Address solubility limitations using lipid-based carriers .

Regulatory Considerations

  • Genotoxicity: Require Ames test and micronucleus assay data.

  • Environmental Impact: Assess persistence and bioaccumulation due to the chlorophenyl group.

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